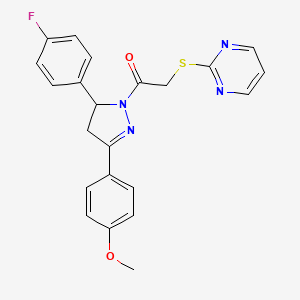
1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone is a useful research compound. Its molecular formula is C22H19FN4O2S and its molecular weight is 422.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone typically begins with the construction of the pyrazole ring. This is often achieved through the cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions. The pyrimidinylthioethanone fragment is introduced through a nucleophilic substitution reaction where a pyrimidine thiol reacts with a suitable electrophilic ethanone derivative.
Industrial Production Methods: For large-scale industrial synthesis, the process is streamlined to optimize yield and reduce costs. This often involves the use of automated continuous-flow reactors, which allow for precise control over reaction conditions and can significantly enhance reaction efficiency. Solvent choices are crucial, with dichloromethane and ethanol being common due to their ability to dissolve a wide range of intermediates and products.
Chemical Reactions Analysis
Types of Reactions: 1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone can undergo various chemical transformations:
Oxidation: This compound can be oxidized by reagents such as potassium permanganate or hydrogen peroxide, potentially leading to hydroxylated derivatives.
Reduction: Reduction reactions, often with sodium borohydride or lithium aluminum hydride, may result in the corresponding alcohols or amines.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce new substituents to the aromatic rings, altering the compound's chemical properties.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for halogenation reactions. Typical reaction conditions involve ambient to slightly elevated temperatures and solvent systems that stabilize both the reactants and products.
Major Products Formed: Major products from these reactions can vary widely, including hydroxylated, aminated, or halogenated derivatives, each with distinct chemical and biological properties.
Scientific Research Applications
Chemistry: In chemistry, 1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone serves as a building block for synthesizing more complex molecules. Its structural motifs are often exploited in the design of novel ligands and catalysts.
Biology: Biologically, this compound has shown potential as a pharmaceutical precursor. Its analogs are investigated for their activities as enzyme inhibitors, receptor modulators, and potential therapeutic agents in treating diseases.
Medicine: In medicine, research is focused on its use in drug development. Modifying its structure can lead to new compounds with enhanced biological activity or reduced side effects.
Industry: Industrial applications include its use in the development of specialty chemicals and materials with unique properties, such as improved thermal stability or specific electronic characteristics.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of 1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone involves interactions with specific biological targets. These may include enzyme inhibition through binding to active sites, modulation of receptor activities, or interference with signal transduction pathways. The pyrimidinylthio group, in particular, is known to engage in hydrogen bonding and hydrophobic interactions, which are critical for biological activity.
Comparison with Similar Compounds
1-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone: While similar in structure, the chloro substitution alters its reactivity and biological activity.
1-(5-(4-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyridin-2-ylthio)ethanone: The bromo and pyridinylthio groups change the compound's interaction with biological targets.
1-(5-(4-methylphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone:
Uniqueness: The presence of the fluorine atom and the specific positioning of the pyrimidinylthio moiety make 1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone unique. These features contribute to its distinct reactivity patterns and potential biological activities, distinguishing it from other structurally similar compounds.
Now you've got a detailed analysis of this compound. Anything else in this same vein?
Properties
IUPAC Name |
1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-pyrimidin-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2S/c1-29-18-9-5-15(6-10-18)19-13-20(16-3-7-17(23)8-4-16)27(26-19)21(28)14-30-22-24-11-2-12-25-22/h2-12,20H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINJYWDKAAEWGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)CSC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2734009.png)
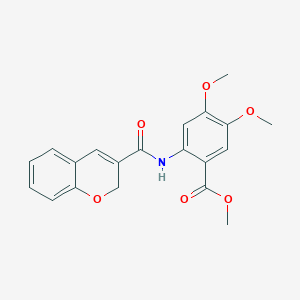

![Methyl 3-[(methylsulfonimidoyl)methyl]benzoate](/img/structure/B2734012.png)
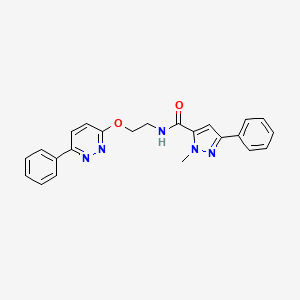

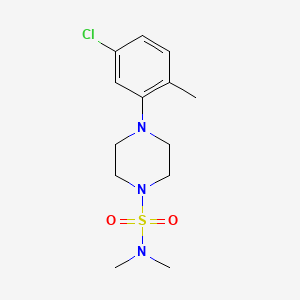

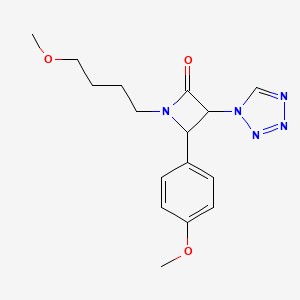
![ethyl 4-[[2-[11-(4-methylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetyl]amino]benzoate](/img/structure/B2734021.png)
![6-[(4-ethenylphenyl)methyl]-8,9-dimethoxy-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2734023.png)
![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-9H-xanthene-9-carboxamide](/img/structure/B2734025.png)


